molecular formula C9H9F3O3S B6311870 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol CAS No. 225502-40-9

2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B6311870
CAS No.: 225502-40-9
M. Wt: 254.23 g/mol
InChI Key: FGIBZSUVJPDWNS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIBZSUVJPDWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as CF3SO2Na under mild conditions . The methylsulfonyl group can be introduced through sulfonation reactions using appropriate sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used for oxidation reactions.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylsulfonyl group can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The methylsulfonyl and trifluoromethyl groups distinguish the target compound from other benzyl alcohol derivatives. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol 2-SO₂CH₃, 4-CF₃ C₉H₉F₃O₃S ~256 (calculated) N/A High polarity due to strong electron-withdrawing groups; potential agrochemical intermediate.
4-(Trifluoromethyl)benzyl alcohol 4-CF₃ C₈H₇F₃O 176.14 709-63-7 Simpler structure; lower molecular weight and polarity.
2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol 2-F, 5-CH₃, 4-CF₃ C₉H₈F₄O 208.156 1323966-16-0 Fluoro and methyl groups introduce steric and electronic variability.
4-Chloro-2-(trifluoromethoxy)benzyl alcohol 4-Cl, 2-OCF₃ C₈H₆ClF₃O₂ 226.579 1261673-90-8 Trifluoromethoxy group enhances lipophilicity vs. methylsulfonyl.
3-Methoxy-4-(trifluoromethyl)benzyl alcohol 3-OCH₃, 4-CF₃ C₉H₉F₃O₂ 206.164 276861-64-4 Methoxy group provides electron-donating effects, altering reactivity.

Table 1 : Structural analogs and their properties.

Key Observations:
  • Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound is a stronger electron-withdrawing group than halogens (e.g., -F , -Cl ) or methoxy (-OCH₃ ).
  • Polarity and Solubility: The trifluoromethyl group (-CF₃) and methylsulfonyl group collectively elevate polarity, likely improving solubility in polar solvents (e.g., DMSO, methanol) compared to analogs like 4-(trifluoromethyl)benzyl alcohol .
  • Molecular Weight : The target’s higher molecular weight (~256 g/mol) compared to most analogs suggests differences in crystallization behavior and thermal stability.

Biological Activity

2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol, a compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and antiviral effects, supported by experimental data and case studies.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with a methylsulfonyl group and a trifluoromethyl group attached. These substituents are known to influence the compound's reactivity and biological interactions significantly.

Antibacterial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus mycoides4.88 µg/mL
Compound 2Escherichia coli8.0 µg/mL
Compound 3Candida albicans6.5 µg/mL

These results indicate that the presence of both the sulfonyl and trifluoromethyl groups enhances antibacterial activity, with specific compounds demonstrating MIC values superior to traditional antibiotics .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several human cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54922.452.1
HCT11630.552.1
PACA244.452.1

The data suggest that certain derivatives of the compound exhibit promising anticancer activity, outperforming Doxorubicin in specific cases .

Antiviral Activity

The antiviral efficacy of this compound has also been investigated, particularly against viruses such as Zika virus (ZIKV). The following table presents findings from relevant assays:

CompoundEC50 (µM)CC50 (µM)
Compound A5.220
Compound B4.358

These results indicate that while some compounds show good antiviral activity with acceptable cytotoxicity levels, further structural optimization may enhance their therapeutic index .

Case Studies

Case Study 1: Antibacterial Screening
A comprehensive screening of various derivatives was conducted to evaluate their antibacterial properties against clinical isolates of E. coli. The study revealed that modifications to the benzyl alcohol structure significantly affected antibacterial potency, with several derivatives achieving MIC values below 10 µg/mL.

Case Study 2: Anticancer Efficacy
In a study involving multiple cancer cell lines, a derivative of the compound was tested for its ability to induce apoptosis. Flow cytometry analysis demonstrated a significant increase in apoptotic cells at concentrations correlating with the IC50 values noted above.

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